molecular formula C9H17BrN2OSi B2664738 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole CAS No. 1799818-22-6

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No.: B2664738
CAS No.: 1799818-22-6
M. Wt: 277.237
InChI Key: HBSWBKHBLDVHRY-UHFFFAOYSA-N
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Description

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a chemical compound with the molecular formula C9H17BrN2OSi. It is a pyrazole derivative that contains a bromine atom and a trimethylsilyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, forming new bonds with nucleophiles . The trimethylsilyl group can also influence the compound’s reactivity and stability .

Properties

IUPAC Name

2-[(3-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSWBKHBLDVHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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